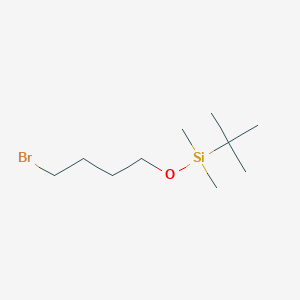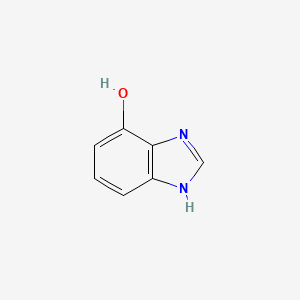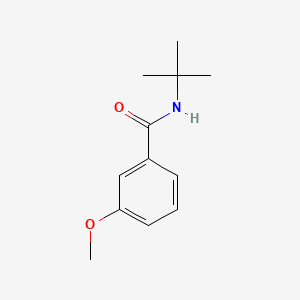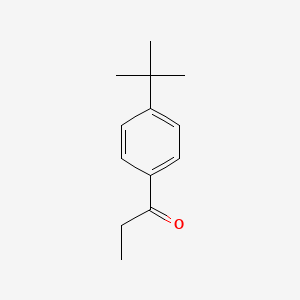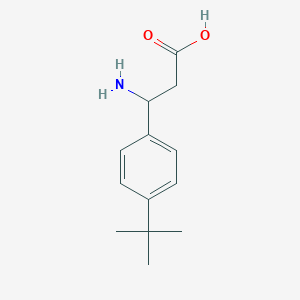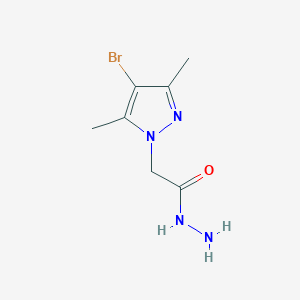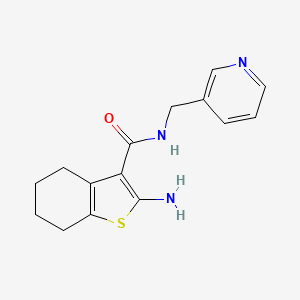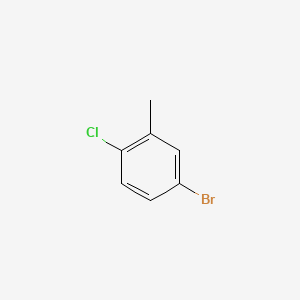
5-Bromo-2-chlorotoluene
Overview
Description
5-Bromo-2-chlorotoluene is an aromatic compound that is widely used in the production of various industrial chemicals and products. It is a derivative of toluene, an aromatic hydrocarbon found in petroleum and coal tar, and is an important intermediate in the production of dyes, pharmaceuticals, and other organic compounds. This compound is also used as an intermediate in the synthesis of other compounds, such as azo dyes and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-2-chlorotoluene has been utilized in various synthesis processes and chemical reactions. For instance, it has been involved in the synthesis of 4-Bromo-2-chlorotoluene, demonstrating its role in producing other halogenated aromatic compounds (Xue Xu, 2006). Additionally, it serves as a key intermediate in the synthesis of complex molecules, like the antidiabetic drug Dapagliflozin, showcasing its relevance in pharmaceutical chemistry (Jie Yafei, 2011).
Spectroscopic and Structural Studies
Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on molecules like 2-bromo-4-chlorotoluene, providing insights into the vibrational frequencies and structures of such halogenated compounds. This research aids in understanding the molecular behavior and electronic properties of these chemicals (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).
Catalytic Applications
The compound has also been used in studies exploring selective amination reactions, catalyzed by palladium complexes. This research highlights its potential in fine chemical synthesis, particularly in the development of specific amination techniques (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Computational Chemistry and Material Science
In the realm of computational chemistry and material science, research involving halogenated toluenes, similar to this compound, has been carried out. These studies contribute to understanding the interactions and properties of such molecules, potentially leading to the development of new materials or chemical processes (V. Alvin Shubert, D. Schmitz, M. Schnell, 2013).
Safety and Hazards
5-Bromo-2-chlorotoluene can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it only in a well-ventilated area. Protective clothing should be worn when there is a risk of exposure .
Mechanism of Action
Target of Action
5-Bromo-2-chlorotoluene is a chemical compound with the molecular formula C7H6BrCl
Mode of Action
It’s known that halogenated aromatic compounds like this can undergonucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the substitution of a halogen atom (bromine or chlorine in this case).
Pharmacokinetics
Its physical properties such as its molecular weight (205.48 Da ) and density (1.55 g/mL at 25 °C ) can influence its pharmacokinetic behavior. These properties can affect its solubility, absorption rate, distribution within the body, metabolism, and excretion rate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used in a well-ventilated area to avoid inhalation . Personal protective equipment should be worn to avoid skin and eye contact .
Properties
IUPAC Name |
4-bromo-1-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFQMHJKAODEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346140 | |
| Record name | 5-Bromo-2-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54932-72-8 | |
| Record name | 5-Bromo-2-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54932-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to study 5-bromo-2-chlorotoluene and what information do they provide?
A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to study the vibrational characteristics of this compound []. FT-IR spectroscopy analyzes the absorption of infrared light by the molecule, providing information about the types of molecular vibrations and functional groups present. FT-Raman spectroscopy, on the other hand, examines the scattering of light by the molecule, offering complementary information about its vibrational modes. By comparing the experimental spectra with those predicted by Density Functional Theory (DFT) calculations, researchers can assign specific vibrational frequencies to the corresponding molecular motions in this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


